molecular formula C24H25N3O6S B5608649 N-({N'-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE

N-({N'-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE

Cat. No.: B5608649
M. Wt: 483.5 g/mol
InChI Key: ZIQBGXNJPVRJKF-PCLIKHOPSA-N
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Description

N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, hydrazinecarbonyl, and benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative through the condensation of 2,4-dimethoxybenzaldehyde with hydrazine. This intermediate is then reacted with a benzenesulfonamide derivative under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the inhibition of enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-31-20-13-10-19(11-14-20)27(34(29,30)22-7-5-4-6-8-22)17-24(28)26-25-16-18-9-12-21(32-2)15-23(18)33-3/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQBGXNJPVRJKF-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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